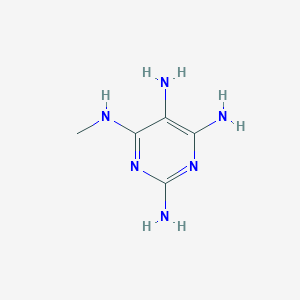

N4-Methylpyrimidine-2,4,5,6-tetraamine

Description

Properties

CAS No. |

116977-14-1 |

|---|---|

Molecular Formula |

C5H10N6 |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

4-N-methylpyrimidine-2,4,5,6-tetramine |

InChI |

InChI=1S/C5H10N6/c1-9-4-2(6)3(7)10-5(8)11-4/h6H2,1H3,(H5,7,8,9,10,11) |

InChI Key |

LDSKYBSUXACIEJ-UHFFFAOYSA-N |

SMILES |

CNC1=NC(=NC(=C1N)N)N |

Canonical SMILES |

CNC1=NC(=NC(=C1N)N)N |

Synonyms |

Pyrimidinetetramine, N4-methyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural and functional differences:

Research Findings and Key Differences

Solubility and Bioavailability

- The tetraamine derivative ’s low LogP (-1.2) contrasts sharply with dichlorophenyl-containing analogs (LogP > 2.5), highlighting a trade-off between solubility and membrane permeability .

- Dimethylamine-substituted pyrimidines (LogP: 0.8) balance moderate hydrophilicity with synthetic accessibility .

Target Engagement

- TH287 ’s dichlorophenyl group enhances MTH1 binding affinity by interacting with hydrophobic enzyme pockets, while the tetraamine compound may rely on polar interactions .

- Nitroso derivatives (e.g., ) exhibit distinct reactivity due to the electron-withdrawing nitroso group, which is absent in the tetraamine compound .

Structural Flexibility

- Bulky substituents (e.g., fluorophenyl in ) reduce conformational flexibility but improve target specificity, whereas the tetraamine structure allows for versatile hydrogen-bonding geometries .

Preparation Methods

Reduction of 5-Nitroso-2,4,6-triaminopyrimidine (NTAP)

The foundational step in synthesizing tetraaminopyrimidine derivatives involves reducing nitroso precursors. In the patent by , 5-nitroso-2,4,6-triaminopyrimidine (NTAP) is reduced using zinc dust in the presence of hydrochloric acid. This reaction proceeds via a two-electron transfer mechanism, where zinc acts as a reducing agent to convert the nitroso group (–NO) to an amine (–NH2). The stoichiometric ratio of zinc dust (2.0–2.5 molecular proportions) and hydrochloric acid (4.0–4.7 molecular proportions) ensures complete reduction while maintaining a pH below 7 .

Critical parameters include:

-

Temperature : 20–65°C to balance reaction kinetics and side-product formation.

-

Acid selection : Hydrochloric acid is preferred due to its compatibility with zinc and solubility of intermediates .

-

Purification : Insoluble byproducts (e.g., zinc oxides) are removed via filtration, yielding a mother liquor rich in 2,4,5,6-tetraaminopyrimidine hydrochloride.

Acid-Mediated Sulfation and Crystallization

Following reduction, sulfation is employed to stabilize the tetraaminopyrimidine backbone. Sulfuric acid is added to the mother liquor to adjust the pH to 0.2–0.5, precipitating 2,4,5,6-tetraaminopyrimidine sulfate (TAPS) . This step is highly sensitive to temperature (20–60°C) and cooling rates (0–10°C), as rapid crystallization minimizes impurity incorporation. The final product achieves ≥99.5% purity when optimized, a significant improvement over older dithionite-based methods .

Purification and Analytical Validation

Post-synthetic purification is critical for isolating N4-methyl derivatives. The Ambeed protocol employs ethanol washing and recrystallization to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) and 1H NMR spectroscopy are used to confirm purity, with methyl-substituted contaminants detectable at levels <5% .

Table 1: Key Reaction Conditions for Tetraaminopyrimidine Derivatives

Environmental and Scalability Considerations

The zinc-based reduction process offers environmental advantages over sodium dithionite methods by generating less corrosive waste and avoiding sulfamate impurities . Scalability is demonstrated in patent examples, where batches exceeding 75 g of NTAP are processed with consistent yields .

Q & A

Q. What are the established synthetic routes for N4-Methylpyrimidine-2,4,5,6-tetraamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrimidine precursors (e.g., 2,3,5,6-tetraaminopyridine derivatives) are treated with methylating agents like methyl iodide or dimethyl sulfate under reflux conditions. A key protocol involves using triethyl orthoformate in hydrochloric acid to cyclize tetraamine intermediates, followed by methylation . Reaction temperature (80–100°C) and inert atmospheres (N₂) are critical to minimize side reactions. Yields range from 65% to 85%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions and methyl group integration. For example, methyl protons resonate at δ 2.1–2.5 ppm, while aromatic protons appear at δ 7.5–8.5 ppm .

- X-ray Crystallography : Resolves bond angles and hydrogen-bonding networks (e.g., N–H···N interactions between amino groups and pyrimidine rings) .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 196.2) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies show degradation <5% over 6 months when stored at –20°C in amber vials under argon. At room temperature, hygroscopicity leads to hydrolysis of amino groups, detected via TLC or NMR . Buffered solutions (pH 6–7) are recommended for aqueous studies to prevent protonation-dependent decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for N4-Methylpyrimidine derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) often arise from assay conditions. Standardization includes:

- Dose-Response Curves : Test across 3–5 replicates with controls for solvent effects (e.g., DMSO ≤0.1%).

- Cell Line Authentication : Use STR profiling to avoid cross-contamination errors .

- Structural Confirmation : Re-synthesize disputed compounds and verify via XRD to rule out isomerism .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets?

- Methodological Answer :

- Docking Studies (AutoDock Vina) : Model interactions with ATP-binding pockets (e.g., kinases) using PyMOL for visualization. Key residues (e.g., Lys68 in EGFR) form hydrogen bonds with the tetraamine core .

- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories; RMSD <2 Å indicates robust target engagement .

Q. What role do substituent positions play in modulating the compound’s hydrogen-bonding capacity?

- Methodological Answer : The 2,4,5,6-amino groups enable diverse H-bonding motifs. In crystal structures, N4-methylation reduces steric hindrance, favoring planar stacking in supramolecular assemblies. Comparative XRD of N4-methyl vs. N6-methyl analogs shows altered dihedral angles (e.g., 5° vs. 12°), impacting solubility and crystallinity .

Q. How do synthetic byproducts affect pharmacological profiles, and what purification methods mitigate this?

- Methodological Answer : Common byproducts (e.g., demethylated analogs or ring-opened intermediates) arise from incomplete methylation or acid hydrolysis. LC-MS-guided flash chromatography (silica gel, ethyl acetate/hexane gradients) removes >90% impurities. Purity thresholds ≥98% are required for in vivo studies to avoid off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.